10-Deacetyl-7-xylosyl paclitaxel

Description

BenchChem offers high-quality 10-Deacetyl-7-xylosyl paclitaxel suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-Deacetyl-7-xylosyl paclitaxel including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-acetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H57NO17/c1-25-31(65-45(61)38(56)35(27-15-9-6-10-16-27)51-43(59)28-17-11-7-12-18-28)22-50(62)42(67-44(60)29-19-13-8-14-20-29)40-48(5,41(58)37(55)34(25)47(50,3)4)32(21-33-49(40,24-64-33)68-26(2)52)66-46-39(57)36(54)30(53)23-63-46/h6-20,30-33,35-40,42,46,53-57,62H,21-24H2,1-5H3,(H,51,59) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORKLEZFXASNLFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC8C(C(C(CO8)O)O)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H57NO17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

944.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of 10-Deacetyl-7-xylosyl paclitaxel

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and biological significance of 10-Deacetyl-7-xylosyl paclitaxel (B517696), a naturally occurring taxane (B156437) and a crucial precursor for the semi-synthesis of the widely used anticancer drug, paclitaxel. This document details the experimental protocols for its isolation and purification, presents quantitative data in a structured format, and illustrates the key biological pathways it modulates.

Introduction

10-Deacetyl-7-xylosyl paclitaxel is a taxane diterpenoid found in various species of the yew tree (Taxus), such as Taxus chinensis.[1] Structurally similar to paclitaxel, it serves as a valuable starting material for the semi-synthesis of this important chemotherapeutic agent. Beyond its role as a precursor, 10-Deacetyl-7-xylosyl paclitaxel exhibits its own biological activity, primarily through the induction of apoptosis in cancer cells.[2] This guide will delve into the technical aspects of its isolation from natural sources and shed light on its mechanism of action.

Physicochemical Properties

A summary of the key physicochemical properties of 10-Deacetyl-7-xylosyl paclitaxel is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₅₀H₅₇NO₁₇ | [3] |

| Molecular Weight | 943.98 g/mol | [3] |

| CAS Number | 90332-63-1 | [4] |

| Appearance | White powder | N/A |

| Solubility | Soluble in DMSO, methanol (B129727), ethanol (B145695), chloroform, ethyl acetate-acetone. Insoluble in water. | [2] |

Experimental Protocols: Isolation and Purification

The isolation and purification of 10-Deacetyl-7-xylosyl paclitaxel from Taxus species is a multi-step process involving extraction, partitioning, and chromatographic separation. The following is a synthesized protocol based on established methods for taxane isolation.

Extraction

-

Biomass Preparation: The branches and leaves of Taxus chinensis are collected and air-dried. The dried material is then ground into a fine powder (20-50 mesh).[5]

-

Solvent Extraction: The powdered biomass is extracted with a solvent to isolate the crude taxanes. A common method involves maceration or ultrasound-assisted extraction with methanol or a mixture of ethanol and water (50-80% ethanol).[6] The extraction is typically carried out at room temperature for 24 hours.

Liquid-Liquid Partitioning

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure to remove the majority of the extraction solvent. The resulting residue is then partitioned between an aqueous phase and an immiscible organic solvent, such as dichloromethane, to separate the taxanes from water-soluble impurities.[7]

-

Concentration: The organic phase, containing the taxanes, is collected and concentrated to dryness using a rotary evaporator.

Chromatographic Purification

A multi-step chromatographic process is employed to isolate and purify 10-Deacetyl-7-xylosyl paclitaxel from the complex mixture of taxanes and other secondary metabolites.

This step serves as an effective enrichment method.

-

Column Preparation: A column is packed with a macroporous resin, such as AB-8.[8]

-

Sample Loading: The crude taxane extract is dissolved in an appropriate solvent and loaded onto the column.

-

Elution: A gradient elution is performed using a mixture of ethanol and water. A typical gradient involves an initial wash with 30% ethanol, followed by elution with 80% ethanol to recover the enriched taxane fraction.[8]

-

Quantitative Data for Macroporous Resin Chromatography:

| Parameter | Before AB-8 Resin Treatment | After AB-8 Resin Treatment | Reference |

| Content of 10-Deacetyl-7-xylosyl paclitaxel | 0.053% | 3.34% | [8] |

| Recovery of 10-Deacetyl-7-xylosyl paclitaxel | N/A | 85.85% | [8] |

| Fold Increase in Purity | N/A | 62.43 | [8] |

The final purification is achieved using preparative HPLC.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly employed.

-

Detection: UV detection at 227 nm is used to monitor the elution of the compounds.

-

Fraction Collection: Fractions corresponding to the peak of 10-Deacetyl-7-xylosyl paclitaxel are collected.

-

Final Product: The collected fractions are combined and the solvent is evaporated to yield the purified compound. Purity is often assessed by analytical HPLC, with purities exceeding 99% being achievable.[9]

Spectroscopic Data

Characterization of the purified 10-Deacetyl-7-xylosyl paclitaxel is performed using various spectroscopic techniques.

Mass Spectrometry

-

LC-MS (ESI): The mass spectrum of 10-Deacetyl-7-xylosyl paclitaxel typically shows a prominent ion corresponding to the protonated molecule [M+H]⁺ or other adducts. Experimental LC-MS data shows a precursor m/z of 943.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Biological Activity and Signaling Pathway

10-Deacetyl-7-xylosyl paclitaxel, similar to paclitaxel, exhibits anticancer activity by inducing apoptosis (programmed cell death).[2] This process is primarily mediated through the intrinsic, or mitochondrial, pathway of apoptosis.

The key molecular events in the signaling pathway induced by 10-Deacetyl-7-xylosyl paclitaxel in cancer cells, such as the PC-3 human prostate cancer cell line, are as follows:

-

Regulation of Bcl-2 Family Proteins: The compound upregulates the expression of pro-apoptotic proteins like Bax and Bad, while downregulating the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[2]

-

Mitochondrial Membrane Permeabilization: The shift in the balance between pro- and anti-apoptotic Bcl-2 family proteins leads to the permeabilization of the outer mitochondrial membrane.

-

Cytochrome c Release: This permeabilization results in the release of cytochrome c from the mitochondria into the cytosol.

-

Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9.

-

Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3.[2]

-

Apoptosis Execution: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological changes of apoptosis and cell death.

Visualizations

Experimental Workflow

Caption: Workflow for the isolation and purification of 10-Deacetyl-7-xylosyl paclitaxel.

Signaling Pathway of Apoptosis Induction

Caption: Mitochondrial pathway of apoptosis induced by 10-Deacetyl-7-xylosyl paclitaxel.

Conclusion

10-Deacetyl-7-xylosyl paclitaxel is a significant natural product with importance in both the semi-synthesis of paclitaxel and as a bioactive molecule in its own right. The isolation and purification of this compound from Taxus species require a systematic approach involving extraction, partitioning, and multi-step chromatography. Its pro-apoptotic activity in cancer cells, mediated through the intrinsic mitochondrial pathway, underscores its potential in oncological research and drug development. This guide provides a foundational understanding for researchers and professionals working with this and other related taxanes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. US5475120A - Method for the isolation and purification of taxol and its natural analogues - Google Patents [patents.google.com]

- 6. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 7. The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Separation of 7-xylosyl-10-deacetyl paclitaxel and 10-deacetylbaccatin III from the remainder extracts free of paclitaxel using macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Natural Sources of 10-Deacetyl-7-xylosyl paclitaxel in Taxus Species

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural occurrence of 10-Deacetyl-7-xylosyl paclitaxel (B517696), a significant taxoid compound, within various species of the genus Taxus. This document provides a comprehensive overview of its presence, methods for its isolation and quantification, and its biosynthetic relationship to paclitaxel.

Quantitative Analysis of 10-Deacetyl-7-xylosyl paclitaxel in Taxus Species

10-Deacetyl-7-xylosyl paclitaxel, a derivative of the renowned anti-cancer drug paclitaxel, is found in several Taxus species. Its concentration varies depending on the species and the part of the plant being analyzed. The following table summarizes the quantitative data available in the scientific literature.

| Taxus Species | Plant Part | Concentration (% of dry weight) | Reference |

| Taxus chinensis | Needles | 0.0467% | [1][2] |

| Taxus cuspidata | Needles | 0.0153% | [1][2] |

| Taxus brevifolia | Bark | 0.06% - 0.1% | [3] |

| Taxus brevifolia | Bark | 0.1% (as 10-deacetyl taxol-7-xyloside) | [4] |

Experimental Protocols for Extraction, Isolation, and Quantification

The accurate analysis of 10-Deacetyl-7-xylosyl paclitaxel from Taxus biomass requires robust and efficient experimental protocols. Below are detailed methodologies for its extraction, isolation, and quantification.

Extraction: Negative Pressure Cavitation (NPC)

A highly effective method for extracting taxoids from Taxus needles is Negative Pressure Cavitation (NPC) extraction.[1][2] This technique offers advantages over conventional methods by being more efficient and operating at lower temperatures, which minimizes the degradation of thermolabile compounds.[2]

Protocol:

-

Sample Preparation: Air-dry and grind the Taxus needles into a fine powder.

-

Extraction Solvent: Prepare an 80% (v/v) ethanol-water solution.

-

Solid-to-Liquid Ratio: Mix the powdered needles with the extraction solvent at a ratio of 1:15 (g/mL).

-

NPC Conditions:

-

Set the vacuum degree to -0.03 MPa.

-

Maintain the extraction temperature at a controlled, low level.

-

Perform the extraction for 60 minutes.

-

-

Repeated Extraction: Repeat the extraction process three times to ensure maximum yield.

-

Concentration: Combine the extracts and concentrate them under reduced pressure.

Isolation and Purification: Macroporous Resin Chromatography

Following extraction, macroporous resin chromatography can be employed for the separation and enrichment of 7-xylosyl-10-deacetyl paclitaxel from the crude extract.[5]

Protocol:

-

Resin Selection: Utilize a suitable macroporous resin, such as AB-8, which has demonstrated high adsorption capacity for the target compound.[5]

-

Column Preparation: Pack a chromatography column with the selected resin and equilibrate it with the initial mobile phase.

-

Loading: Dissolve the concentrated extract in an appropriate solvent and load it onto the column.

-

Washing: Wash the column with a low-concentration ethanol (B145695) solution (e.g., 30% ethanol) to remove impurities.

-

Elution: Elute the bound taxoids using a step-gradient of increasing ethanol concentration. A gradient of 30% ethanol followed by 80% ethanol has been shown to be effective.[5]

-

Fraction Collection and Analysis: Collect the fractions and analyze them for the presence of 10-Deacetyl-7-xylosyl paclitaxel using a suitable analytical method like HPLC.

Quantification: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

For accurate and sensitive quantification of 10-Deacetyl-7-xylosyl paclitaxel, HPLC coupled with tandem mass spectrometry is the method of choice.[1][2]

Protocol:

-

Chromatographic System:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly employed.

-

Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.

-

Injection Volume: Inject a small, precise volume (e.g., 20 µL) of the sample.

-

-

Mass Spectrometry System:

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

-

Standard Preparation: Prepare a series of standard solutions of purified 10-Deacetyl-7-xylosyl paclitaxel of known concentrations to generate a calibration curve.

-

Data Analysis: Quantify the amount of 10-Deacetyl-7-xylosyl paclitaxel in the samples by comparing their peak areas to the calibration curve.

Biosynthetic Relationship and Signaling Pathways

10-Deacetyl-7-xylosyl paclitaxel is a derivative of paclitaxel, and its biosynthesis is therefore intricately linked to the paclitaxel biosynthetic pathway. While the complete pathway is still under investigation, key enzymatic steps have been elucidated.[6][7][8] The formation of 10-Deacetyl-7-xylosyl paclitaxel involves modifications to the core taxane (B156437) skeleton.

The biosynthesis of paclitaxel begins with the cyclization of geranylgeranyl diphosphate (B83284) to form the taxane core. A series of subsequent hydroxylation and acylation reactions, catalyzed by various enzymes, leads to the formation of baccatin (B15129273) III, a key intermediate.[9] The attachment of a C-13 side chain to baccatin III is a crucial step in forming paclitaxel.

10-Deacetyl-7-xylosyl paclitaxel is formed through enzymatic modifications of intermediates in the paclitaxel pathway. Specifically, it involves the removal of the acetyl group at the C-10 position and the addition of a xylosyl group at the C-7 position. The enzyme responsible for the removal of the xylosyl group, a C-7 xylosidase, has been identified, suggesting the existence of a corresponding xylosyltransferase for its addition.[10]

Caption: Biosynthetic relationship of 10-Deacetyl-7-xylosyl paclitaxel to paclitaxel.

The following diagram illustrates a generalized workflow for the extraction and analysis of 10-Deacetyl-7-xylosyl paclitaxel from Taxus species.

Caption: Experimental workflow for 10-Deacetyl-7-xylosyl paclitaxel analysis.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. Determination of paclitaxel and its analogues in the needles of Taxus species by using negative pressure cavitation extraction followed by HPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Taxol and related taxanes. I. Taxanes of Taxus brevifolia bark - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US5475120A - Method for the isolation and purification of taxol and its natural analogues - Google Patents [patents.google.com]

- 5. Separation of 7-xylosyl-10-deacetyl paclitaxel and 10-deacetylbaccatin III from the remainder extracts free of paclitaxel using macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Biosynthesis of paclitaxel unravelled [mpg.de]

- 9. Identification of rate-limiting enzymes involved in paclitaxel biosynthesis pathway affected by coronatine and methyl-β-cyclodextrin in Taxus baccata L. cell suspension cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TOUR DE PACLITAXEL: Biocatalysis for Semisynthesis | Annual Reviews [annualreviews.org]

An In-depth Technical Guide to 10-Deacetyl-7-xylosyl paclitaxel: Chemical Structure, Stereochemistry, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Deacetyl-7-xylosyl paclitaxel (B517696) is a naturally occurring taxane (B156437) derivative isolated from various species of the yew tree (Taxus), such as Taxus chinensis. As a derivative of the widely recognized anticancer drug paclitaxel, this compound has garnered significant interest within the scientific community. Its unique structural modifications, particularly the presence of a xylosyl moiety at the C-7 position and the absence of an acetyl group at the C-10 position, confer distinct physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological activity of 10-Deacetyl-7-xylosyl paclitaxel, with a focus on its mechanism of action in inducing apoptosis.

Chemical Structure and Stereochemistry

10-Deacetyl-7-xylosyl paclitaxel possesses a complex diterpenoid core structure characteristic of taxanes. The molecule consists of a baccatin (B15129273) III core, which is a tetracyclic skeleton, substituted with an N-benzoyl-β-phenylisoserine side chain at the C-13 position, a xylosyl group at the C-7 position, and a hydroxyl group at the C-10 position.

The systematic IUPAC name for 10-Deacetyl-7-xylosyl paclitaxel is [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl] benzoate.[1] The stereochemistry of the molecule is crucial for its biological activity. The key stereocenters contribute to the specific three-dimensional conformation that allows for its interaction with its biological target, β-tubulin.

Key Structural Features:

-

Taxane Core: A complex fused ring system that provides the rigid scaffold for the molecule.

-

C-13 Side Chain: The N-benzoyl-β-phenylisoserine side chain is essential for its cytotoxic activity.

-

Xylosyl Group at C-7: This sugar moiety increases the hydrophilicity of the molecule compared to paclitaxel.

-

Hydroxyl Group at C-10: The absence of the acetyl group at this position distinguishes it from paclitaxel.

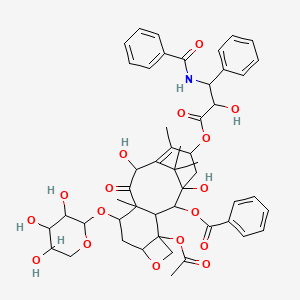

Below is a 2D representation of the chemical structure of 10-Deacetyl-7-xylosyl paclitaxel, illustrating the key functional groups and stereochemistry.

Figure 1: 2D chemical structure of 10-Deacetyl-7-xylosyl paclitaxel. Source: PubChem CID 53395275.[1]

Data Presentation

A summary of the key chemical and physical properties of 10-Deacetyl-7-xylosyl paclitaxel is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅₀H₅₇NO₁₇ | --INVALID-LINK--[1] |

| Molecular Weight | 943.98 g/mol | --INVALID-LINK--[1] |

| CAS Number | 90332-63-1 | --INVALID-LINK--[2] |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Solubility | Soluble in DMSO and methanol (B129727) | --INVALID-LINK--[2] |

Spectroscopic Data:

| Spectroscopic Data | Parameters and Observed Peaks | Reference |

| LC-MS/MS | MS Level: MS2Precursor m/z: 943Ionization: ESI (negative)Collision Energy: 40VMajor Fragments (m/z): 988, 942, 284 | --INVALID-LINK--[1] |

Experimental Protocols

Isolation and Purification of 10-Deacetyl-7-xylosyl paclitaxel from Taxus chinensis

The following protocol is a synthesized methodology based on established procedures for the isolation of taxanes.

1. Extraction: a. Air-dry and pulverize the needles and stems of Taxus chinensis. b. Macerate the powdered plant material with 80% methanol in water at a 1:10 (w/v) ratio for 24 hours at room temperature. c. Filter the extract and repeat the extraction process twice more with fresh solvent. d. Combine the methanolic extracts and concentrate under reduced pressure to obtain a crude extract.

2. Liquid-Liquid Partitioning: a. Suspend the crude extract in water and partition sequentially with n-hexane, chloroform (B151607), and ethyl acetate (B1210297). b. The taxane-containing fraction is typically enriched in the chloroform and ethyl acetate phases. c. Concentrate these fractions in vacuo.

3. Column Chromatography (Initial Purification): a. Subject the concentrated chloroform/ethyl acetate fraction to silica (B1680970) gel column chromatography. b. Elute the column with a gradient of chloroform and methanol, starting from 100% chloroform and gradually increasing the polarity with methanol. c. Collect fractions and monitor by thin-layer chromatography (TLC) using a chloroform:methanol (9:1) solvent system and UV visualization.

4. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Final Purification): a. Pool the fractions containing 10-Deacetyl-7-xylosyl paclitaxel and concentrate. b. Dissolve the residue in a minimal amount of methanol and filter through a 0.45 µm filter. c. Purify the sample using a preparative RP-HPLC system with a C18 column. d. Elute with a gradient of acetonitrile (B52724) and water. A typical gradient could be from 30% to 70% acetonitrile over 40 minutes.[3] e. Monitor the elution at 227 nm and collect the peak corresponding to 10-Deacetyl-7-xylosyl paclitaxel. f. Lyophilize the collected fraction to obtain the pure compound.

Western Blot Analysis of Apoptosis-Related Proteins in PC-3 Cells

This protocol outlines the procedure for analyzing the effect of 10-Deacetyl-7-xylosyl paclitaxel on the expression of Bax, Bcl-2, and the activation of caspase-9 and -3 in human prostate cancer (PC-3) cells.

1. Cell Culture and Treatment: a. Culture PC-3 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂. b. Seed the cells in 6-well plates and allow them to adhere overnight. c. Treat the cells with varying concentrations of 10-Deacetyl-7-xylosyl paclitaxel (e.g., 0, 1, 5, 10 µM) for 24 or 48 hours.

2. Protein Extraction: a. After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells in RIPA buffer containing a protease inhibitor cocktail. c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant containing the total protein.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.

4. SDS-PAGE and Western Blotting: a. Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. b. Separate the proteins on a 12% SDS-polyacrylamide gel. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. e. Incubate the membrane overnight at 4°C with primary antibodies against Bax, Bcl-2, cleaved caspase-9, cleaved caspase-3, and a loading control (e.g., β-actin). f. Wash the membrane three times with TBST. g. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

5. Densitometric Analysis: a. Quantify the band intensities using image analysis software. b. Normalize the expression of the target proteins to the loading control.

Biological Activity and Signaling Pathway

10-Deacetyl-7-xylosyl paclitaxel, similar to paclitaxel, functions as a microtubule-stabilizing agent. By binding to the β-tubulin subunit of microtubules, it promotes their polymerization and inhibits their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.[2]

The primary mechanism of apoptosis induction by 10-Deacetyl-7-xylosyl paclitaxel is through the mitochondrial-dependent intrinsic pathway. This has been demonstrated in human prostate cancer PC-3 cells.[2]

Signaling Pathway of 10-Deacetyl-7-xylosyl paclitaxel-Induced Apoptosis:

The workflow for the induction of apoptosis by 10-Deacetyl-7-xylosyl paclitaxel is depicted below.

References

A Technical Guide to the Biosynthetic Pathway of Taxanes in Taxus chinensis

An in-depth technical guide or whitepaper on the core biosynthetic pathway of taxanes in Taxus chinensis.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Paclitaxel (B517696) (Taxol®), a potent anticancer agent, is a complex diterpenoid naturally produced by yew trees (Taxus species). The intricate biosynthetic pathway, involving an estimated 20 enzymatic steps, has been a subject of intense research for decades.[1] Understanding this pathway is critical for ensuring a sustainable supply of Paclitaxel, either through metabolic engineering in heterologous hosts or by enhancing production in Taxus cell cultures. This guide provides a detailed overview of the core biosynthetic pathway in Taxus chinensis, including the key enzymes, intermediates, regulatory networks, quantitative data, and common experimental protocols used in its elucidation. The publication of the Taxus chinensis genome has significantly accelerated the discovery of the remaining genes in the pathway, providing a near-complete picture of this vital metabolic process.[2]

The Core Biosynthetic Pathway: From GGPP to Paclitaxel

The biosynthesis of Paclitaxel is a complex process that can be divided into three main stages:

-

Formation of the core taxane (B156437) skeleton from geranylgeranyl diphosphate (B83284) (GGPP).[1]

-

A series of hydroxylations and acylations to modify the taxane core, forming the key intermediate, baccatin (B15129273) III.[3]

-

Synthesis and attachment of the C-13 side chain to the baccatin III core.[1]

The committed step is the cyclization of the universal diterpenoid precursor, GGPP, to taxa-4(5),11(12)-diene, a reaction catalyzed by taxadiene synthase (TASY).[4] Following this, a cascade of cytochrome P450-mediated hydroxylations and acyltransferase-catalyzed acylations decorate the taxane core.[5]

Key Enzymes and Intermediates

The pathway involves numerous enzymes, primarily from the cytochrome P450 monooxygenase (CYP450) and acyltransferase families. The key steps and the enzymes responsible are outlined below:

-

Taxadiene Formation: Geranylgeranyl Diphosphate (GGPP) is cyclized by Taxadiene Synthase (TASY) to form the foundational taxane skeleton, taxa-4(5),11(12)-diene.

-

First Hydroxylation: Taxane 5α-hydroxylase (T5αH) , a CYP450 enzyme, hydroxylates taxadiene at the C5 position.

-

Acetylation: Taxadien-5α-ol-O-acetyltransferase (TAT) acetylates the 5α-hydroxyl group.

-

Further Oxidations: A series of CYP450 enzymes, including Taxane 10β-hydroxylase (T10βH) , Taxane 13α-hydroxylase (T13αH) , and Taxane 2α-hydroxylase (T2αH) , add hydroxyl groups at various positions.

-

Formation of Baccatin III: Through several more steps of acylation and oxidation, the key intermediate baccatin III is formed. A critical step is the acetylation of 10-deacetylbaccatin III (10-DAB) by 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) .[6]

-

Side Chain Synthesis: The C-13 side chain is synthesized from phenylalanine, involving the enzyme Phenylalanine aminomutase (PAM) .

-

Side Chain Attachment: Baccatin III-13-O-(3-amino-3-phenylpropanoyl) transferase (BAPT) attaches the side chain to the baccatin III core.

-

Final Acylation: The final step involves the N-benzoylation of the attached side chain by 3'-N-debenzoyl-2'-deoxytaxol-N-benzoyltransferase (DBTNBT) to produce Paclitaxel.

Several enzymes, including DBAT, BAPT, and DBTNBT, have been identified as potential rate-limiting steps in the pathway.[7]

References

- 1. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in Metabolic Engineering, Protein Engineering, and Transcriptome-Guided Insights Toward Synthetic Production of Taxol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Salicylic Acid-Responsive Factor TcWRKY33 Positively Regulates Taxol Biosynthesis in Taxus chinensis in Direct and Indirect Ways [frontiersin.org]

- 7. Identification of rate-limiting enzymes involved in paclitaxel biosynthesis pathway affected by coronatine and methyl-β-cyclodextrin in Taxus baccata L. cell suspension cultures - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 10-Deacetyl-7-xylosyl Paclitaxel on Microtubules

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Deacetyl-7-xylosyl paclitaxel (B517696) (10-DXP) is a naturally occurring analogue of paclitaxel, a cornerstone of cancer chemotherapy. This technical guide provides a comprehensive overview of the mechanism of action of 10-DXP, focusing on its interaction with microtubules. Like its renowned counterpart, 10-DXP is a potent microtubule-stabilizing agent that disrupts the dynamic instability of microtubules, leading to cell cycle arrest and apoptosis. This document details the molecular interactions, cellular consequences, and the signaling pathways implicated in 10-DXP-induced cell death. Furthermore, it presents available quantitative data on its biological activity and provides detailed protocols for key experimental assays utilized in its characterization.

Introduction

The taxane (B156437) family of diterpenoids, originally isolated from the Pacific yew tree (Taxus brevifolia), has revolutionized cancer treatment. Paclitaxel, the most prominent member of this family, exerts its potent anticancer effects by binding to β-tubulin and stabilizing microtubules. This stabilization prevents the dynamic instability required for proper mitotic spindle formation and function, ultimately leading to cell cycle arrest at the G2/M phase and subsequent apoptotic cell death.

10-Deacetyl-7-xylosyl paclitaxel (10-DXP) is a naturally occurring taxane derivative found in various Taxus species, including Taxus chinensis and Taxus yunnanensis. Structurally, it differs from paclitaxel by the absence of an acetyl group at the C-10 position and the presence of a xylosyl sugar moiety at the C-7 position. These modifications can influence the compound's pharmacological properties, including its solubility and interaction with its molecular target. This guide aims to provide an in-depth technical analysis of the mechanism of action of 10-DXP on microtubules, offering valuable insights for researchers and professionals in the field of drug development.

Mechanism of Action on Microtubules

Similar to paclitaxel, the primary mechanism of action of 10-DXP is the stabilization of microtubules. Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, most notably cell division. Their dynamic nature, characterized by phases of polymerization and depolymerization, is critical for the formation and function of the mitotic spindle.

10-DXP enhances tubulin polymerization, shifting the equilibrium towards the assembled microtubule state. By binding to the β-tubulin subunit within the microtubule polymer, 10-DXP suppresses the dynamic instability of these structures. This leads to the formation of abnormally stable and non-functional microtubule bundles, disrupting the delicate balance required for mitotic progression.

dot

Caption: Interaction of 10-DXP with microtubules, promoting stabilization.

Cellular Consequences of Microtubule Stabilization

The hyperstabilization of microtubules by 10-DXP has profound consequences for cellular function, culminating in cell death.

-

Mitotic Arrest: The inability of the mitotic spindle to function correctly due to microtubule stabilization activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic (mitochondrial) pathway of apoptosis.

Signaling Pathway of 10-DXP-Induced Apoptosis

10-DXP induces apoptosis primarily through the mitochondria-dependent pathway. This involves the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis.

-

Modulation of Bcl-2 Family Proteins: 10-DXP treatment leads to the upregulation of pro-apoptotic proteins such as Bax and Bad, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-XL.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the balance towards pro-apoptotic Bcl-2 family members results in the permeabilization of the outer mitochondrial membrane.

-

Caspase Activation: MOMP allows the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9.

-

Execution of Apoptosis: Activated caspase-9 subsequently cleaves and activates downstream effector caspases, such as caspase-3 and caspase-6, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.

Notably, studies have indicated that 10-DXP-induced apoptosis is independent of the CD95 (Fas/APO-1) receptor and the NF-κB signaling pathway.

dot

Caption: Signaling pathway of 10-DXP-induced apoptosis.

Quantitative Data Presentation

Direct comparative studies providing quantitative data for both 10-DXP and paclitaxel under identical experimental conditions are limited in the publicly available literature. The following tables summarize the available data. It is important to note that direct comparisons between values obtained from different studies should be made with caution due to variations in experimental conditions.

Table 1: In Vitro Cytotoxicity

| Compound | Cell Line | Assay | IC50 | Reference |

| 10-Deacetyl-7-xylosyl paclitaxel | PC3 (Prostate Cancer) | Proliferation Assay | 5 µM | [Source for 10-DXP IC50] |

| Paclitaxel | A549 (Lung Cancer) | MTT Assay | 3.1 nM | [Source for Paclitaxel IC50] |

| MCF7 (Breast Cancer) | MTT Assay | 2.0 nM | [Source for Paclitaxel IC50] | |

| PC3 (Prostate Cancer) | MTT Assay | 4.5 nM | [Source for Paclitaxel IC50] |

Table 2: Effect on Microtubules (Cell-Free Assays)

| Compound | System | Assay | IC50 / Effect | Reference |

| 10-Deacetyl-7-xylosyl paclitaxel | Pig Brain Tubulin | Microtubule Assembly | IC50 = 0.3 µM | [Source for 10-DXP microtubule data] |

| Physarum Microtubules | Microtubule Assembly | IC50 = 0.5 µM | [Source for 10-DXP microtubule data] | |

| Paclitaxel | Bovine Brain Tubulin | Tubulin Polymerization | Enhances rate and extent | [General knowledge from multiple sources] |

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin in a cell-free system by monitoring the change in turbidity.

dot

Caption: Workflow for the in vitro tubulin polymerization assay.

Methodology:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin protein (e.g., from bovine brain) in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 2-5 mg/mL.

-

Prepare a stock solution of GTP (e.g., 100 mM).

-

Prepare stock solutions of 10-DXP, paclitaxel (as a positive control), and a vehicle control (e.g., DMSO) at various concentrations.

-

-

Assay Procedure:

-

On ice, add the tubulin solution to pre-chilled wells of a 96-well plate.

-

Add the test compounds or vehicle control to the respective wells.

-

Initiate polymerization by adding GTP to a final concentration of 1 mM and immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60 minutes).

-

-

Data Analysis:

-

Plot absorbance versus time to generate polymerization curves.

-

For microtubule-stabilizing agents like 10-DXP, an increase in the rate and extent of polymerization compared to the vehicle control will be observed.

-

Cell Viability (MTT) Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

Methodology:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of 10-DXP, paclitaxel, or vehicle control.

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Incubation:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

-

Formazan (B1609692) Solubilization:

-

Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Treatment:

-

Treat cells with 10-DXP, paclitaxel, or vehicle control for the desired time.

-

-

Cell Harvesting:

-

Harvest both adherent and floating cells and wash with cold PBS.

-

-

Staining:

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion

10-Deacetyl-7-xylosyl paclitaxel acts as a potent microtubule-stabilizing agent, mirroring the fundamental mechanism of action of paclitaxel. By enhancing tubulin polymerization and suppressing microtubule dynamics, 10-DXP induces mitotic arrest and triggers apoptosis through the intrinsic mitochondrial pathway. This involves the modulation of Bcl-2 family proteins and the activation of a caspase cascade. The detailed understanding of its mechanism of action, supported by the experimental protocols provided, is crucial for the ongoing research and development of novel taxane-based anticancer therapies. Further studies directly comparing the quantitative efficacy of 10-DXP and paclitaxel are warranted to fully elucidate its potential as a therapeutic agent.

A Technical Guide to the Pharmacological Properties of Hydrophilic Paclitaxel Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core pharmacological properties of hydrophilic paclitaxel (B517696) derivatives. Paclitaxel, a potent anti-cancer agent, is notoriously hydrophobic, necessitating the use of Cremophor EL and ethanol (B145695) in its clinical formulation, which can lead to significant side effects. The development of hydrophilic derivatives aims to overcome these limitations by improving aqueous solubility, enhancing therapeutic efficacy, and reducing toxicity. This document details the synthesis, in vitro and in vivo activities, and pharmacokinetic profiles of various hydrophilic paclitaxel derivatives, presenting quantitative data in a structured format and outlining key experimental methodologies.

Rationale for Hydrophilic Paclitaxel Derivatives

Paclitaxel's poor water solubility (<0.4 μg/mL) presents a major hurdle in its clinical application.[1] The conventional formulation, Taxol, uses a mixture of Cremophor EL and ethanol to solubilize the drug, but this vehicle is associated with hypersensitivity reactions, neurotoxicity, and nephrotoxicity.[2][3] Furthermore, the Cremophor EL vehicle can entrap paclitaxel in micelles, affecting its pharmacokinetic profile and potentially reducing its availability to tumor tissue.[4]

Hydrophilic modification of paclitaxel is a key strategy to address these challenges. By conjugating paclitaxel to water-soluble moieties such as polyethylene (B3416737) glycol (PEG), hyaluronic acid (HA), dendrimers, or amino acids, it is possible to:

-

Enhance Aqueous Solubility: Improve the drug's solubility in physiological media, enabling the development of aqueous-based formulations and eliminating the need for toxic solubilizing agents.

-

Improve Pharmacokinetics: Prolong the drug's circulation half-life, leading to sustained tumor exposure.[2]

-

Enhance Tumor Targeting: Utilize the enhanced permeability and retention (EPR) effect for passive tumor accumulation or incorporate targeting ligands for active tumor targeting.[2]

-

Reduce Toxicity: Decrease the side effects associated with both paclitaxel and its formulation vehicle.[5]

The logical relationship between increasing hydrophilicity and the desired pharmacological outcomes is depicted in the following diagram.

Caption: Logical flow from hydrophilic modification to improved pharmacological properties.

Major Classes of Hydrophilic Paclitaxel Derivatives and Their Pharmacological Profiles

PEGylated Paclitaxel

Polyethylene glycol (PEG) is a highly versatile and biocompatible polymer commonly used to improve the pharmaceutical properties of drugs. PEGylation of paclitaxel, typically at the 2'-hydroxyl position, significantly enhances its water solubility.[6][7]

Pharmacological Properties of PEGylated Paclitaxel

| Derivative/Formulation | Solubility | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy | Pharmacokinetics | Reference(s) |

| PEG-paclitaxel (MW 5000) | > 20 mg equiv. paclitaxel/ml | Similar to paclitaxel in B16 melanoma cells | Significantly delayed tumor growth in MCA-4 mammary tumor-bearing mice | pH-dependent release of paclitaxel | [6] |

| PEG-paclitaxel (amino acid spacers) | Highly improved | Enhanced compared to paclitaxel | Enhanced antitumor activity | Not specified | [7] |

| PEG-PTX 6k & 20k (pulmonary delivery) | Not specified | Not specified | Significantly enhanced anti-tumor efficacy in a Lewis lung carcinoma model | Prolonged residency and sustained release in the lungs (PEG-PTX 20k) | [8] |

| PEGylated poly(anhydride) nanoparticles | Not specified | Not specified | Not specified | Relative oral bioavailability of 70% (PEG 2000) and 40% (PEG 6000) | [9] |

Hyaluronic Acid-Paclitaxel Conjugates

Hyaluronic acid (HA) is a natural polysaccharide that can target CD44 receptors, which are often overexpressed on the surface of cancer cells. Conjugating paclitaxel to HA not only improves its water solubility but also offers a potential mechanism for tumor-targeted delivery.[10][11]

Pharmacological Properties of Hyaluronic Acid-Paclitaxel Conjugates

| Derivative/Formulation | Solubility | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy | Pharmacokinetics/Targeting | Reference(s) |

| HA-paclitaxel micelles | Self-assembled in aqueous solution | More pronounced cytotoxic effect in HA receptor-overexpressing cells | Not specified | Potential for tumor-specific targeting | [10][12] |

| HA-paclitaxel nanoconjugates (~5 kDa) | Not specified | Similar to paclitaxel in MDA-MB-231Br cells (G2-M arrest, apoptosis) | Significantly longer overall survival in a brain metastases of breast cancer model | Bypasses p-glycoprotein-mediated efflux via CD44 receptor-mediated endocytosis | [11] |

| HA-paclitaxel (ONCOFID-P) | Not specified | Less effective than free paclitaxel in OVCAR-3 and SKOV-3 cells | More effective than IV and IP free paclitaxel in inhibiting intra-abdominal tumor dissemination and prolonging survival in an ovarian cancer model | Locoregional treatment for ovarian cancer | [13] |

Dendrimer-Paclitaxel Conjugates

Dendrimers are highly branched, monodisperse macromolecules with a well-defined structure that can be used as drug carriers. Conjugation of paclitaxel to dendrimers, such as polyamidoamine (PAMAM), can enhance solubility and potentially alter the drug's mechanism of action.[14][15]

Pharmacological Properties of Dendrimer-Paclitaxel Conjugates

| Derivative/Formulation | Solubility | In Vitro Cytotoxicity | In Vivo Efficacy | Mechanism of Action | Reference(s) |

| PAMAM G4-paclitaxel | Enhanced | Enhanced cytotoxicity | Not specified | Not specified | [14] |

| G5 PAMAM-paclitaxel | Hydrophilic | Demonstrated in cultured cancer cells | Not specified | Promotes microtubule polymerization and stabilization (paclitaxel-dependent); bundles pre-formed microtubules (paclitaxel-independent) | [15][16] |

| PAMAM-paclitaxel-trastuzumab | Not specified | Increased cytotoxicity and selectivity in HER-2 positive cells | Not specified | Targeted delivery to HER-2 positive cells, leading to cell cycle arrest | [17] |

| Cathepsin B-cleavable PAMAM-paclitaxel | Hydrophilic | Higher cytotoxicity in cells with high cathepsin B activity | Markedly higher tumor reduction in MDA-MB-231 xenograft models | Preferential release of paclitaxel at the tumor site | [18] |

Mechanism of Action and Signaling Pathways

The primary mechanism of action of paclitaxel and its derivatives is the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis.[15][19] Hydrophilic derivatives are designed as prodrugs that release active paclitaxel within the tumor microenvironment or inside cancer cells. The general signaling pathway is illustrated below.

Caption: Signaling pathway of paclitaxel leading to apoptosis.

Experimental Protocols

A general workflow for the synthesis and evaluation of hydrophilic paclitaxel derivatives is outlined below. This workflow encompasses the key stages from chemical synthesis to preclinical in vivo evaluation.

Caption: General experimental workflow for evaluating hydrophilic paclitaxel derivatives.

Synthesis of Hydrophilic Paclitaxel Derivatives

A common strategy for synthesizing these derivatives involves the esterification of paclitaxel at the 2'-hydroxyl or 7-hydroxyl position with a hydrophilic moiety. For example, the synthesis of a PEG-paclitaxel conjugate can be achieved by reacting paclitaxel with succinic anhydride (B1165640) to form a 2'-succinyl-paclitaxel intermediate. This intermediate is then coupled to PEG.[2][6] Amino acid-based linkers can also be incorporated between paclitaxel and the hydrophilic polymer.[7][20]

In Vitro Cytotoxicity Assays

The cytotoxic activity of paclitaxel derivatives is typically evaluated against a panel of human tumor cell lines.

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells and is a common method for assessing cell viability. Cells are seeded in 96-well plates, treated with various concentrations of the drug, and incubated. MTT reagent is then added, and the resulting formazan (B1609692) product is solubilized and measured spectrophotometrically.[21][22]

-

Clonogenic Assay: This assay assesses the ability of single cells to form colonies after drug treatment, providing a measure of long-term cell survival. Cells are treated with the drug for a specific duration, then plated at low density and allowed to form colonies over several days. Colonies are then stained and counted.[23]

-

Fluorometric Microculture Cytotoxicity Assay (FMCA): This assay is another method to determine cell viability based on the fluorescence generated from the hydrolysis of fluorescein (B123965) diacetate by viable cells.[21]

Cell Cycle Analysis

To confirm that the derivatives retain the mechanism of action of paclitaxel, cell cycle analysis is performed.

-

Flow Cytometry: Cells are treated with the drug, harvested, fixed, and stained with a DNA-binding dye such as propidium (B1200493) iodide. The DNA content of individual cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M). Paclitaxel and its active derivatives cause an accumulation of cells in the G2/M phase.[11][24]

In Vivo Antitumor Efficacy Studies

The in vivo efficacy of hydrophilic paclitaxel derivatives is evaluated in animal models, typically using xenografts of human tumors in immunodeficient mice.

-

Xenograft Models: Human tumor cells are implanted subcutaneously or orthotopically into mice. Once tumors are established, the mice are treated with the paclitaxel derivative, a control vehicle, and often free paclitaxel. Tumor growth is monitored over time by measuring tumor volume. At the end of the study, tumors are excised and weighed.[6][25]

-

Survival Studies: In some models, particularly those involving metastatic disease, the primary endpoint is overall survival. The time to a predetermined endpoint (e.g., tumor size, body weight loss) or death is recorded for each treatment group.[11]

Pharmacokinetic Studies

Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of the new derivatives.

-

Drug Administration and Sampling: The derivative is administered to animals (e.g., rats, mice) via the intended clinical route (e.g., intravenous, oral). Blood samples are collected at various time points.[9][26]

-

Bioanalytical Method: The concentration of the paclitaxel derivative and/or released paclitaxel in plasma is quantified using a validated analytical method, typically high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).[27]

-

Pharmacokinetic Parameter Calculation: Key pharmacokinetic parameters such as maximum plasma concentration (Cmax), area under the curve (AUC), clearance (CL), and half-life (t1/2) are calculated from the plasma concentration-time data.[4][28][29]

Conclusion

The development of hydrophilic paclitaxel derivatives represents a significant advancement in overcoming the challenges associated with the clinical use of paclitaxel. By improving solubility and enabling the development of safer formulations, these derivatives have the potential to enhance the therapeutic index of paclitaxel. The data presented in this guide demonstrate that various hydrophilic modifications can lead to improved in vitro and in vivo efficacy, as well as favorable pharmacokinetic profiles. Further research and clinical development of these promising agents are warranted to translate these preclinical findings into improved outcomes for cancer patients.

References

- 1. Hydrophilic Ethylene Glycol Fragments: A Determinant Affecting the Therapeutic Index of Paclitaxel Prodrug Nanoassemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of water-soluble poly(vinyl alcohol)-paclitaxel conjugate as a macromolecular prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Paclitaxel Drug Delivery Systems: Focus on Nanocrystals’ Surface Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Randomized crossover pharmacokinetic study of solvent-based paclitaxel and nab-paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and evaluation of water-soluble morpholino-decorated paclitaxel prodrugs with remarkably decreased toxicity - Lookchem [lookchem.com]

- 6. Synthesis and evaluation of water-soluble polyethylene glycol-paclitaxel conjugate as a paclitaxel prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of water-soluble paclitaxel prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PEGylation of paclitaxel largely improves its safety and anti-tumor efficacy following pulmonary delivery in a mouse model of lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oral administration of paclitaxel with pegylated poly(anhydride) nanoparticles: permeability and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hyaluronic acid-paclitaxel conjugate micelles: synthesis, characterization, and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Paclitaxel-hyaluronic nanoconjugates prolong overall survival in a preclinical brain metastases of breast cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Paclitaxel-hyaluronic acid conjugate(Fidia Farmaceutici SpA) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 14. Dendrimer versus linear conjugate: Influence of polymeric architecture on the delivery and anticancer effect of paclitaxel. | Semantic Scholar [semanticscholar.org]

- 15. Paclitaxel-Conjugated PAMAM Dendrimers Adversely Affect Microtubule Structure through Two Independent Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Paclitaxel-conjugated PAMAM dendrimers adversely affect microtubule structure through two independent modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Molecular Mechanisms of Antitumor Activity of PAMAM Dendrimer Conjugates with Anticancer Drugs and a Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design of a paclitaxel prodrug conjugate for active targeting of an enzyme upregulated in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and evaluation of some water-soluble prodrugs and derivatives of taxol with antitumor activity [pubmed.ncbi.nlm.nih.gov]

- 21. Cytotoxic activity of a new paclitaxel formulation, Pacliex, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis and preclinical characterization of a paclitaxel prodrug with improved antitumor activity and water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. In-vivo efficacy of novel paclitaxel nanoparticles in paclitaxel-resistant human colorectal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Pharmacokinetics, tissue distribution and anti-tumour efficacy of paclitaxel delivered by polyvinylpyrrolidone solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Expanding paclitaxel's therapeutic window: Investigating the pharmacokinetic, clinical formulation and mechanistic aspects of paclitaxel‑lipoate conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Clinical pharmacokinetics of paclitaxel monotherapy: an updated literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 29. escholarship.org [escholarship.org]

In Vitro Anticancer Efficacy of 10-Deacetyl-7-xylosyl paclitaxel: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

10-Deacetyl-7-xylosyl paclitaxel (B517696) is a naturally occurring derivative of the widely used chemotherapeutic agent, paclitaxel. Isolated from Taxus chinensis, this analog exhibits improved water solubility, a significant advantage over its parent compound.[1] Preliminary in vitro studies have demonstrated its potential as a potent anticancer agent, primarily through the induction of mitotic cell cycle arrest and apoptosis in various cancer cell lines. This technical guide provides a comprehensive summary of the available in vitro data, detailed experimental protocols, and a visualization of the key signaling pathways involved in its mechanism of action.

Data Presentation: In Vitro Cytotoxicity

The cytotoxic activity of 10-Deacetyl-7-xylosyl paclitaxel has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit cell growth by 50%, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| PC-3 | Prostate Cancer | 5 |

| A2780 | Ovarian Cancer | 1.6 |

| A549 | Lung Cancer | 2.1 |

| HCT-8 | Colon Cancer | Not Specified |

| HepG2 | Liver Cancer | Not Specified |

| MCF7 | Breast Cancer | Not Specified |

| SW480 | Colon Cancer | Not Specified |

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

10-Deacetyl-7-xylosyl paclitaxel exerts its anticancer effects by disrupting microtubule dynamics, which leads to a halt in the cell cycle at the G2/M phase and the subsequent initiation of programmed cell death, or apoptosis.[1]

Cell Cycle Arrest

Treatment of cancer cells with 10-Deacetyl-7-xylosyl paclitaxel leads to a significant accumulation of cells in the G2/M phase of the cell cycle. This mitotic arrest is a direct consequence of the stabilization of microtubules, preventing the proper formation of the mitotic spindle necessary for cell division.

Mitochondria-Driven Apoptosis

The primary mechanism of apoptosis induced by 10-Deacetyl-7-xylosyl paclitaxel is the intrinsic or mitochondria-driven pathway.[2] This process is characterized by a series of molecular events:

-

Regulation of Bcl-2 Family Proteins: The compound upregulates the expression of pro-apoptotic proteins such as Bax and Bad, while simultaneously downregulating the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[2] This shift in the balance between pro- and anti-apoptotic proteins disrupts the mitochondrial membrane integrity.

-

Caspase Activation: The permeabilization of the mitochondrial membrane leads to the release of cytochrome c into the cytoplasm. This, in turn, triggers the activation of caspase-9, an initiator caspase. Activated caspase-9 then activates downstream executioner caspases, including caspase-3 and caspase-6, which are responsible for the cleavage of cellular substrates and the execution of the apoptotic program.[2] Notably, the activation of caspase-8, a key component of the extrinsic apoptotic pathway, is not observed.[2]

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to characterize the anticancer activity of 10-Deacetyl-7-xylosyl paclitaxel.

Cell Culture

The human prostate cancer cell line, PC-3, is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin. Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate PC-3 cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of 10-Deacetyl-7-xylosyl paclitaxel for the desired duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µl of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat PC-3 cells with 10-Deacetyl-7-xylosyl paclitaxel for the specified time. Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in 70% ethanol (B145695) at 4°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Data Acquisition and Analysis: Analyze the stained cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined using cell cycle analysis software.

Annexin V-FITC/PI Staining for Apoptosis Detection

This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.

-

Cell Treatment and Harvesting: Treat PC-3 cells as described for the cell cycle analysis.

-

Staining: Resuspend the harvested cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

Western blotting is used to detect the expression levels of specific proteins involved in the apoptotic pathway.

-

Protein Extraction: Lyse the treated PC-3 cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with non-fat milk and then incubate with primary antibodies against Bax, Bcl-2, caspase-9, caspase-3, and β-actin (as a loading control). Subsequently, incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Experimental Workflow for In Vitro Anticancer Activity Assessment

Caption: Experimental workflow for assessing the in vitro anticancer activity.

Signaling Pathway of 10-Deacetyl-7-xylosyl paclitaxel-Induced Apoptosis

Caption: Mitochondria-driven apoptotic signaling pathway.

References

The Impact of 10-Deacetyl-7-xylosyl paclitaxel on Tubulin Polymerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of 10-deacetyl-7-xylosyl paclitaxel (B517696), a derivative of the well-known anti-cancer agent paclitaxel, on tubulin polymerization. This document outlines the compound's mechanism of action, presents available quantitative data, details relevant experimental protocols, and visualizes the key cellular pathways affected.

Core Mechanism of Action: Microtubule Stabilization

10-Deacetyl-7-xylosyl paclitaxel, like its parent compound, functions as a microtubule-stabilizing agent.[1] It enhances the polymerization of tubulin dimers into microtubules, thereby disrupting the dynamic instability essential for normal mitotic spindle function and cell division. This hyper-stabilization of microtubules leads to mitotic arrest and ultimately triggers programmed cell death, or apoptosis, in cancer cells.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the biological activity of 10-deacetyl-7-xylosyl paclitaxel.

Table 1: In Vitro Cytotoxicity

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| PC-3 | Prostate Cancer | 5 | [1] |

Table 2: Effect on Microtubule Disassembly

| System | Effect | IC50 (µM) | Reference |

| Pig brain microtubules | Induces disassembly | 0.3 | N/A |

| Physarum microtubules | Induces disassembly | 0.5 | N/A |

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidimetric Method)

This protocol describes a general method for monitoring the effect of 10-deacetyl-7-xylosyl paclitaxel on tubulin polymerization in a cell-free system. The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured by an increase in absorbance at 340 nm.

Materials:

-

Lyophilized tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

10-deacetyl-7-xylosyl paclitaxel stock solution (in DMSO)

-

Paclitaxel (positive control)

-

DMSO (vehicle control)

-

Pre-chilled 96-well microplates

-

Temperature-controlled microplate reader

Procedure:

-

Preparation:

-

Pre-warm the microplate reader to 37°C.

-

Thaw all reagents on ice. Keep tubulin on ice at all times.

-

Prepare a 10x working stock of 10-deacetyl-7-xylosyl paclitaxel and control compounds by diluting the stock solution in General Tubulin Buffer. Prepare a serial dilution to test a range of concentrations.

-

Prepare the tubulin polymerization mix on ice. For a final tubulin concentration of 3 mg/mL, reconstitute lyophilized tubulin in the appropriate volume of General Tubulin Buffer containing 1 mM GTP and 10% glycerol.

-

-

Assay Procedure:

-

Pipette 10 µL of the 10x compound dilutions (or vehicle/positive control) into the wells of a pre-warmed 96-well plate.

-

To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

-

Immediately place the plate in the 37°C microplate reader.

-

-

Data Acquisition:

-

Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

-

-

Data Analysis:

-

Subtract the initial absorbance reading (time 0) from all subsequent readings for each well to correct for background.

-

Plot the change in absorbance versus time for each concentration of 10-deacetyl-7-xylosyl paclitaxel and controls.

-

Determine the Vmax (maximum rate of polymerization) and the plateau absorbance (extent of polymerization).

-

Calculate the percentage of enhancement of polymerization for each concentration relative to the vehicle control.

-

Plot the percentage of enhancement against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 (effective concentration for 50% of maximal effect).

-

Visualizing the Mechanism of Action

Experimental Workflow: In Vitro Tubulin Polymerization Assay

Caption: Workflow for the in vitro tubulin polymerization assay.

Signaling Pathway: 10-Deacetyl-7-xylosyl paclitaxel-Induced Apoptosis

10-deacetyl-7-xylosyl paclitaxel induces apoptosis through the mitochondrial-dependent pathway.[1] After promoting microtubule stabilization and causing mitotic arrest, a cascade of intracellular signaling events is initiated, leading to programmed cell death.

Caption: Mitochondrial-dependent apoptosis pathway induced by 10-deacetyl-7-xylosyl paclitaxel.

References

In-Depth Technical Guide: Induction of Apoptosis by 10-Deacetyl-7-xylosyl paclitaxel in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the induction of apoptosis in cancer cells by 10-Deacetyl-7-xylosyl paclitaxel (B517696), a derivative of the widely-used chemotherapeutic agent, paclitaxel. The document details the core signaling pathways, presents available quantitative data, and offers detailed experimental protocols for key assays.

Core Mechanism: The Intrinsic Pathway of Apoptosis

10-Deacetyl-7-xylosyl paclitaxel, similar to its parent compound, is a microtubule-stabilizing agent.[1] This action disrupts the normal dynamics of the microtubule cytoskeleton, leading to an arrest of the cell cycle in the G2/M phase, a process known as mitotic arrest.[2][3] This prolonged halt in cell division is a primary trigger for the induction of programmed cell death, or apoptosis.

The predominant mechanism of apoptosis initiated by 10-Deacetyl-7-xylosyl paclitaxel is the mitochondrial-driven, or intrinsic, pathway.[2] This has been notably demonstrated in human PC-3 prostate cancer cells.[2] The key molecular events are outlined below:

-

Modulation of Bcl-2 Family Proteins: The mitotic arrest triggers a crucial shift in the balance of the Bcl-2 family of proteins, which are central regulators of apoptosis. There is a notable upregulation in the expression of pro-apoptotic members, such as Bax and Bad.[1][4] Concurrently, the expression of anti-apoptotic proteins, including Bcl-2 and Bcl-xL, is downregulated.[1][4]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The increased ratio of pro-apoptotic to anti-apoptotic Bcl-2 proteins leads to the permeabilization of the outer mitochondrial membrane.[1] This critical event results in the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol.

-

Activation of the Caspase Cascade: Once in the cytosol, cytochrome c participates in the formation of the apoptosome, a protein complex that activates caspase-9, the initiator caspase of the intrinsic pathway.[1] Activated caspase-9 then proteolytically cleaves and activates downstream effector caspases, specifically caspase-3 and caspase-6.[2] These effector caspases execute the final stages of apoptosis by cleaving a broad range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death. It is important to note that the extrinsic pathway, which is mediated by caspase-8, does not appear to be significantly involved in apoptosis induced by this compound.[1]

Quantitative Data on Efficacy

The following tables summarize the available quantitative data on the cytotoxic and apoptotic effects of 10-Deacetyl-7-xylosyl paclitaxel.

Table 1: Cytotoxicity of 10-Deacetyl-7-xylosyl paclitaxel in Cancer Cell Lines (IC50 Values)

| Cell Line | Cancer Type | IC50 Value | Citation |

| PC-3 | Prostate Cancer | Not explicitly stated in the available literature. |

Note: While the cytotoxic effects have been confirmed, specific IC50 values for 10-Deacetyl-7-xylosyl paclitaxel across a range of cancer cell lines are not well-documented in the reviewed literature.

Table 2: Induction of Apoptosis by 10-Deacetyl-7-xylosyl paclitaxel in PC-3 Cells

| Treatment Concentration | Treatment Duration | Percentage of Apoptotic Cells | Citation |

| Untreated Control | 48 hours | Baseline levels | [2] |

| 0.1 µM | 48 hours | Significant increase over control | [2] |

| 1.0 µM | 48 hours | Dose-dependent increase | [2] |

| 10.0 µM | 48 hours | Further dose-dependent increase | [2] |

Note: The cited study demonstrates a clear dose-dependent increase in the apoptotic cell population as measured by flow cytometry, though the exact percentages are not specified in the abstract.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the apoptotic effects of 10-Deacetyl-7-xylosyl paclitaxel.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Materials:

-

96-well cell culture plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

10-Deacetyl-7-xylosyl paclitaxel

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5,000 to 10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of 10-Deacetyl-7-xylosyl paclitaxel in complete culture medium and add to the wells. Include vehicle-only wells as a control.

-

Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Read the absorbance at 570 nm.

Quantification of Apoptosis (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

-

Cold PBS

-

Flow cytometer

Procedure:

-

Harvest cells, including the supernatant containing floating cells, and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each sample.

-

Analyze the samples by flow cytometry, differentiating cell populations based on their fluorescence profiles.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

-

Treated and control cells

-

Cold PBS

-

Ice-cold 70% ethanol (B145695)

-

Propidium Iodide staining solution containing RNase A

-

Flow cytometer

Procedure:

-

Harvest cells and wash with cold PBS.

-

Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate for at least 30 minutes on ice.

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in the Propidium Iodide/RNase A solution.

-

Incubate for 30 minutes at room temperature in the dark.

-